molecular formula C19H19NO2 B11423079 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11423079
M. Wt: 293.4 g/mol
InChI Key: YZIHICDUGVNYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran ring substituted with a methyl group at the 5-position and an acetamide group linked to a 4-methylbenzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the benzofuran ring via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.

    Acetamide Formation: The acetamide group can be introduced by reacting the benzofuran derivative with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the 4-Methylbenzyl Moiety: The final step involves the nucleophilic substitution reaction between the acetamide derivative and 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound is investigated for its biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the 4-methylbenzyl moiety.

    N-(4-methylbenzyl)acetamide: Lacks the benzofuran ring.

    2-(1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide: Lacks the methyl group at the 5-position of the benzofuran ring.

Uniqueness

2-(5-methyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is unique due to the presence of both the benzofuran ring and the 4-methylbenzyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(5-methyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C19H19NO2/c1-13-3-6-15(7-4-13)11-20-19(21)10-16-12-22-18-8-5-14(2)9-17(16)18/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

YZIHICDUGVNYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.